molecular formula C13H22Cl2N2O3 B13414405 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate

4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate

Cat. No.: B13414405
M. Wt: 325.2 g/mol
InChI Key: XMWFNFPYOSDROW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate is a chemical compound with the molecular formula C13H20Cl2N2O2. It is commonly used in organic synthesis and has applications in various scientific fields. This compound is known for its role as an intermediate in the synthesis of pharmaceuticals, particularly in the production of imatinib, a drug used to treat certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate typically involves the condensation of 4-bromomethyl benzoic acid with N-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like n-butanol, and the product is obtained through subsequent purification steps .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of efficient reaction conditions and purification techniques ensures high yield and purity of the final product. The process may involve the use of automated reactors and advanced separation methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate involves its interaction with specific molecular targets. In the case of its use in the synthesis of imatinib, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. Imatinib works by inhibiting the BCR-ABL tyrosine kinase, a protein that promotes the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate is unique due to its specific chemical structure and its role as an intermediate in the synthesis of imatinib. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound in research and industry .

Properties

Molecular Formula

C13H22Cl2N2O3

Molecular Weight

325.2 g/mol

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]benzoic acid;hydrate;dihydrochloride

InChI

InChI=1S/C13H18N2O2.2ClH.H2O/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17;;;/h2-5H,6-10H2,1H3,(H,16,17);2*1H;1H2

InChI Key

XMWFNFPYOSDROW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.O.Cl.Cl

Origin of Product

United States

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